Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide
CAS No.: 1804970-28-2
Cat. No.: VC3154467
Molecular Formula: C14H20F6N2O4S2
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804970-28-2 |
|---|---|
| Molecular Formula | C14H20F6N2O4S2 |
| Molecular Weight | 458.4 g/mol |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-(2-phenylethyl)azanium |
| Standard InChI | InChI=1S/C12H20N.C2F6NO4S2/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10-11H2,1-3H3;/q+1;-1 |
| Standard InChI Key | XVNMSYLRWLNKMT-UHFFFAOYSA-N |
| SMILES | CC[N+](C)(C)CCC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
| Canonical SMILES | CC[N+](C)(C)CCC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Introduction
Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide is a complex organic compound that has garnered significant attention in various fields of research due to its unique properties and applications. This compound belongs to the class of ionic liquids, which are known for their low volatility, high thermal stability, and excellent ion conductivity. The molecular formula of Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide is C14H20F6N2O4S2, with a molecular weight of approximately 458.43 g/mol .
Applications
Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide is utilized in several key areas:
-
Electrolytes in Energy Storage: It serves as an effective electrolyte in lithium-ion batteries, enhancing their efficiency and lifespan by providing better ion conductivity compared to traditional electrolytes .
-
Organic Synthesis: The compound acts as a versatile reagent in organic synthesis, facilitating the formation of complex molecules, which is beneficial in pharmaceutical research .
-
Ion-Selective Membranes: It is used in the production of ion-selective membranes for sensors and analytical devices, offering improved selectivity and sensitivity in detecting ions .
-
Fluorinated Surfactants: It is involved in the formulation of fluorinated surfactants, which are crucial in industrial applications like oil recovery and surface treatment due to their excellent wetting properties .
Research Findings
Research on ionic liquids with the bis(trifluoromethanesulfonyl)imide anion has shown that their thermal stability is influenced by the length of the alkyl chains in the cation. Shorter chains generally result in higher thermal stability . Additionally, the presence of aromatic groups in the cation can reduce the electrochemical stability window of these compounds .
Safety and Handling
Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide is classified as a chemical for professional use only, not intended for medical or consumer applications. It requires careful handling due to potential skin and eye irritation (Hazard Statements: H315 and H319) . Storage conditions typically involve argon charging to maintain stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume